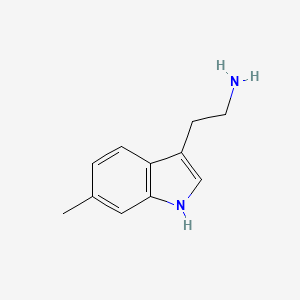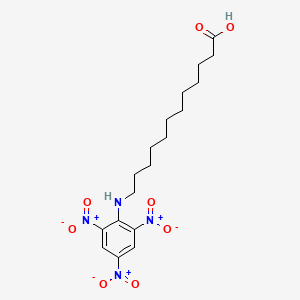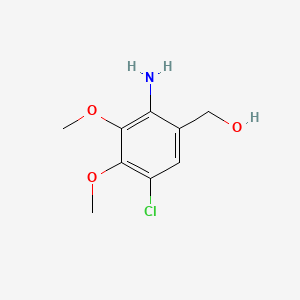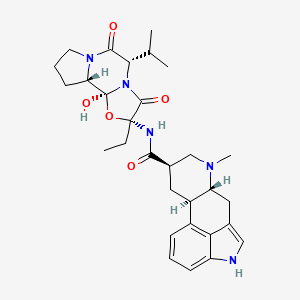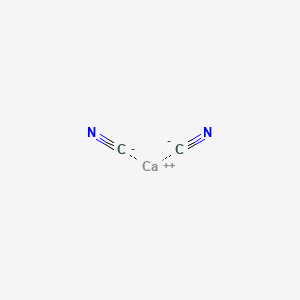
Calcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcid is a compound primarily known for its high calcium carbonate content. It is often found in arid and semi-arid regions where it accumulates due to limited precipitation. This compound is significant in various fields, including agriculture, environmental science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcid can be synthesized through several methods, including the precipitation of calcium carbonate from calcium chloride and sodium carbonate solutions. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium carbonate polymorph .
Industrial Production Methods: Industrially, this compound is produced by mining natural calcium carbonate sources such as limestone, chalk, and marble. The raw materials are crushed, ground, and purified to obtain high-purity calcium carbonate. This process involves several steps, including washing, flotation, and magnetic separation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Calcid undergoes various chemical reactions, including:
Decomposition: When heated, this compound decomposes to form calcium oxide and carbon dioxide.
Acid-Base Reactions: this compound reacts with acids to produce calcium salts and carbon dioxide.
Precipitation Reactions: In aqueous solutions, this compound can precipitate out as calcium carbonate when mixed with carbonate ions.
Common Reagents and Conditions:
Decomposition: Requires high temperatures (around 900°C).
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Precipitation Reactions: Typically involves mixing calcium chloride with sodium carbonate in water.
Major Products Formed:
Decomposition: Calcium oxide and carbon dioxide.
Acid-Base Reactions: Calcium chloride or calcium sulfate and carbon dioxide.
Precipitation Reactions: Calcium carbonate.
Wissenschaftliche Forschungsanwendungen
Calcid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in thermal gravimetric analysis.
Biology: Studied for its role in biomineralization processes and as a model compound for understanding calcium metabolism in organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of paper, plastics, paints, and as a filler material in various products
Wirkmechanismus
Calcid exerts its effects primarily through its ability to neutralize acids and provide calcium ions. In biological systems, calcium ions play crucial roles in various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound’s mechanism involves the release of calcium ions, which then interact with specific molecular targets and pathways to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Calcid is often compared with other calcium-containing compounds such as:
Calcium Oxide: Unlike this compound, calcium oxide is highly reactive and used in applications requiring quicklime.
Calcium Hydroxide:
Calcium Sulfate: Commonly used in the construction industry as plaster of Paris
Uniqueness of this compound: this compound’s high purity and specific polymorphs make it unique for applications requiring precise calcium carbonate properties. Its ability to form stable precipitates and its role in biomineralization processes further distinguish it from other calcium compounds .
Eigenschaften
CAS-Nummer |
592-01-8 |
|---|---|
Molekularformel |
Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |
Molekulargewicht |
92.11 g/mol |
IUPAC-Name |
calcium;dicyanide |
InChI |
InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
ZQULWKDLLXZZSP-UHFFFAOYSA-N |
Verunreinigungen |
GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |
SMILES |
[C-]#N.[C-]#N.[Ca+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[Ca+2] |
Color/Form |
Colorless crystals or white powder Rhombohedric crystals or powde |
Dichte |
1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |
melting_point |
Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |
Key on ui other cas no. |
592-01-8 |
Physikalische Beschreibung |
Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |
Piktogramme |
Acute Toxic; Environmental Hazard |
Löslichkeit |
Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |
Dampfdruck |
0.03 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


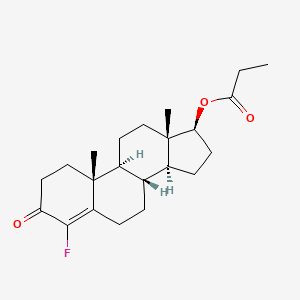
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)

